Fmoc-Lys(Boc)-Bt
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(5S)-6-(benzotriazol-1-yl)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O5/c1-32(2,3)42-30(39)33-19-11-10-17-27(29(38)37-28-18-9-8-16-26(28)35-36-37)34-31(40)41-20-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h4-9,12-16,18,25,27H,10-11,17,19-20H2,1-3H3,(H,33,39)(H,34,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKATSNDLAHCNR-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671256 | |
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126433-45-1 | |
| Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-6-[(tert-butoxycarbonyl)amino]-1-oxohexan-2-yl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Principles and Advanced Chemical Characteristics of Fmoc Lys Boc Bt
Nomenclature and Isomeric Considerations of Fmoc-Lys(Boc)-Bt Derivatives
The systematic name for the parent compound from which this compound is derived is Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine. iris-biotech.deisotope.comscbt.com The "-Bt" suffix indicates that the carboxylic acid group of the lysine (B10760008) derivative has been activated by forming an ester with 1-hydroxybenzotriazole (B26582) (HOBt). apexbt.comwikipedia.org Therefore, the full name is Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine 1-hydroxybenzotriazole ester .
Each component of the name signifies a specific functional part of the molecule, which is crucial for its role in peptide synthesis:
L-lysine : The core amino acid, providing the backbone and the characteristic side chain. The "L" denotes the natural stereoisomer.
Fmoc : A 9-Fluorenylmethyloxycarbonyl group attached to the alpha-amino (Nα) group of the lysine. ontosight.aithermofisher.com
Boc : A tert-butoxycarbonyl group attached to the epsilon-amino (Nε) group on the lysine side chain. ontosight.aiug.edu.pl
Bt : A 1-benzotriazolyl ester (or more accurately, a 1-hydroxybenzotriazole active ester), which is a highly reactive group enabling efficient peptide bond formation. bachem.comcreative-peptides.com
Table 1: Breakdown of this compound Nomenclature
| Component | Full Name | Position on Lysine | Function |
|---|---|---|---|
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Nα (Alpha-amino group) | Temporary protecting group for the peptide backbone elongation. |
| Lys | Lysine | Core Structure | The amino acid building block. |
| Boc | tert-Butoxycarbonyl | Nε (Epsilon-amino group) | "Permanent" protecting group for the side chain during synthesis. |
| Bt | 1-Benzotriazolyl Ester | C-terminus (Carboxyl group) | Activated group for coupling with another amino acid. |
Isomeric considerations primarily relate to the benzotriazole (B28993) moiety. 1-Hydroxybenzotriazole (HOBt) is used to form the active ester, resulting in the 1-benzotriazolyl ester. While other isomers of HOBt exist, the 1-hydroxy isomer is the one universally employed in this context as a coupling additive to form the reactive intermediate. wikipedia.orgbachem.com
Orthogonal Protecting Group Strategy Pertaining to Fmoc and Boc in Lysine Derivatives
The utility of this compound in modern solid-phase peptide synthesis (SPPS) is rooted in its use of an "orthogonal" protecting group strategy. ontosight.aiorganic-chemistry.org Orthogonality in this context means that each protecting group (Fmoc and Boc) can be removed under distinct chemical conditions without affecting the other. thermofisher.comorganic-chemistry.org This selective removal is fundamental to the controlled, directional synthesis of a peptide chain.
The Fmoc group is base-labile. thermofisher.comamericanpeptidesociety.org It is specifically designed to be removed at each cycle of peptide synthesis by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgresearchgate.net This deprotection exposes the alpha-amino group, making it available to form a peptide bond with the next activated amino acid in the sequence. nih.gov
In contrast, the Boc group protecting the lysine side chain is acid-labile. ontosight.aithermofisher.com It is stable to the basic conditions used to remove the Fmoc group but can be cleaved using moderately strong acids like trifluoroacetic acid (TFA). thermofisher.comresearchgate.net In the Fmoc/tBu strategy, the Boc group remains on the lysine side chain throughout the entire chain assembly process. It is only removed during the final cleavage step, where the completed peptide is released from the solid support and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, predominantly TFA. thermofisher.comnih.gov
This differential stability allows for the selective deprotection of the Nα-amino group for chain elongation while keeping the reactive Nε-amino group of the lysine side chain protected, thereby preventing unwanted side reactions and chain branching. ug.edu.pl
Table 2: Orthogonal Deprotection Conditions for Fmoc and Boc Groups
| Protecting Group | Position | Chemical Stability | Deprotection Reagent | Mechanism |
|---|---|---|---|---|
| Fmoc | Nα-amino | Acid-stable, Base-labile | 20% Piperidine in DMF | Base-catalyzed elimination |
| Boc | Nε-amino | Base-stable, Acid-labile | Trifluoroacetic Acid (TFA) | Acid-catalyzed hydrolysis |
Chirality and Stereochemical Integrity in this compound Mediated Reactions
The starting material, L-lysine, is a chiral molecule, with the stereocenter located at the alpha-carbon (Cα). Maintaining this specific stereochemical configuration (L-configuration) is paramount, as the biological activity of peptides is highly dependent on their precise three-dimensional structure. researchgate.netnottingham.ac.uk The inversion of even a single stereocenter can lead to a dramatic loss of function. researchgate.net
A significant challenge in peptide synthesis is the risk of racemization (the conversion of the L-isomer to a mixture of L- and D-isomers) during the activation and coupling steps. rsc.orgrsc.org Activation of the carboxylic acid, as in the formation of the this compound active ester, increases the acidity of the proton on the alpha-carbon. This makes it susceptible to abstraction by a base, which can lead to the formation of a planar enolate or oxazolone (B7731731) intermediate, resulting in a loss of stereochemical integrity upon reprotonation. bachem.comacs.org
The use of 1-hydroxybenzotriazole (HOBt) to form the active ester is a deliberate strategy to mitigate this risk. HOBt is a highly effective racemization suppressant. apexbt.combachem.com When a carbodiimide (B86325) activator is used in the presence of HOBt, a less reactive but more selective HOBt-ester intermediate is formed. creative-peptides.com This intermediate is more resistant to base-catalyzed racemization than many other types of active esters or the intermediate formed with a carbodiimide alone. bachem.comresearchgate.net It reacts efficiently with the incoming amine of the next amino acid, ensuring a high coupling rate with minimal epimerization. creative-peptides.com Therefore, while this compound is "activated" and reactive, its design inherently incorporates a mechanism to preserve the crucial stereochemical integrity of the lysine residue during peptide bond formation. bachem.com
Table 3: Compound Names Mentioned
| Compound Abbreviation/Trivial Name | Full Chemical Name |
|---|---|
| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine 1-hydroxybenzotriazole ester |
| Fmoc-Lys(Boc)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Boc | tert-Butoxycarbonyl |
| HOBt | 1-Hydroxybenzotriazole |
| TFA | Trifluoroacetic acid |
| DMF | Dimethylformamide |
| DCC | Dicyclohexylcarbodiimide (B1669883) |
Mechanistic Investigations and Reaction Dynamics of Fmoc Lys Boc Bt in Peptide Synthesis
Elucidation of Peptide Bond Formation Mechanisms with Fmoc-Lys(Boc)-Bt
The utility of this compound in peptide synthesis stems from its nature as a pre-activated N-acylbenzotriazole. Unlike traditional approaches that require the in situ activation of the carboxylic acid of Fmoc-Lys(Boc)-OH using reagents like HBTU/HOBt, the benzotriazolyl-ester is a stable, isolable active ester. iris-biotech.deresearchgate.net This pre-activation simplifies the coupling step in SPPS.
The mechanism of peptide bond formation using this compound is a direct and efficient acylation reaction. The process begins with the deprotection of the N-terminal Fmoc group of the growing peptide chain anchored to the solid support, typically using a piperidine (B6355638) solution, which exposes a free primary or secondary amine. The this compound is then introduced, dissolved in a suitable solvent like dimethylformamide (DMF).
The core mechanistic steps are as follows:
Nucleophilic Attack: The free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound active ester.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
Collapse of the Intermediate: The intermediate collapses, driven by the reformation of the carbonyl double bond.
Elimination of the Leaving Group: This collapse results in the expulsion of the benzotriazole (B28993) (Bt) moiety, a good leaving group, and the concurrent formation of a new, stable peptide bond.
This mechanism is analogous to the final aminolysis step seen with other active esters, but it bypasses the need for the initial activation reaction, thereby reducing the number of reagents and potential side reactions in the coupling cocktail. embrapa.br The use of N-acylbenzotriazoles like this compound has been shown to be a superior method for creating amide bonds, offering high yields and purity in the synthesis of even difficult peptide sequences. iris-biotech.de
Kinetic Analysis of Coupling Efficiency and Reaction Rates in this compound Chemistry
A significant advantage of using pre-activated amino acid derivatives like this compound is the enhanced reaction kinetics compared to methods requiring in situ activation. Research indicates that benzotriazole-activated carboxylic acids react rapidly with amines, often within minutes at room temperature. iris-biotech.de This rapid acylation capability is crucial for the efficiency of automated SPPS protocols, where cycle times are a critical parameter.
The high reactivity of the benzotriazolyl-ester translates to high coupling efficiency. In the synthesis of azapeptides, for instance, Fmoc-protected benzotriazole esters were employed as bench-stable, pre-activated building blocks that enabled rapid synthesis with improved crude purity and isolated yields. biorxiv.org While direct kinetic data for this compound is specific, a comparison with other activation strategies highlights the kinetic advantage of pre-activation. For example, coupling with a pre-activated pentafluorophenyl (OPfp) ester can be complete in 1-2 hours, whereas in situ activation of the parent carboxylic acid can require 6-12 hours to achieve comparable efficiency.
| Activation Strategy | Typical Coupling Time | Key Characteristics |
| Pre-activation (e.g., this compound) | Minutes to < 2 hours iris-biotech.de | Fast reaction kinetics; simplified reaction mixture; high efficiency. biorxiv.org |
| In situ Activation (e.g., Fmoc-Lys(Boc)-OH + HBTU/HOBt) | 2 - 12 hours | Requires activating agents and base; potential for side reactions involving coupling reagents. |
This table provides a generalized comparison of reaction times. Actual times can vary based on the specific sequence, solvent, and temperature.
Stereochemical Control and Racemization Pathways during this compound Coupling
Maintaining the stereochemical integrity of chiral amino acids is paramount in peptide synthesis. Racemization, the loss of stereochemical purity, is a major risk during the activation and coupling steps. The primary pathway for racemization of N-alkoxycarbonylamino acids is through the formation of a 5(4H)-oxazolone intermediate. uniurb.it The formation of this planar, achiral intermediate is promoted by base and can lead to the loss of the original stereochemistry upon aminolysis.
The use of this compound offers excellent stereochemical control. N-acylbenzotriazoles are noted for being stable to racemization during coupling reactions. iris-biotech.de This stability arises because the active ester is pre-formed and can be purified, minimizing the presence of excess base during the actual coupling step, which would otherwise promote oxazolone (B7731731) formation.
While coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) are widely used to suppress racemization when starting from a carboxylic acid, the inherent stability of the N-acylbenzotriazole ester in this compound provides a built-in defense against epimerization. wikipedia.orgcreative-peptides.com By providing a clean and rapid coupling reaction, this compound helps to ensure that the resulting peptide is of high enantiomeric purity, a critical factor for its biological activity.
Characterization and Mitigation of Side Reactions and By-product Formation
While this compound provides a robust method for peptide bond formation, like all chemical transformations, it is not entirely free from potential complications. These issues often arise not from the coupling agent itself, but from the other steps in the SPPS cycle, such as protecting group removal.
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS that occurs in sequences containing aspartic acid (Asp). chempep.com While not a direct side reaction of the lysine (B10760008) residue, it is a critical consideration in any Fmoc-based synthesis of a peptide containing both Lys and Asp. The reaction involves the nucleophilic attack of the side-chain carboxylate of an Asp residue on the backbone carbonyl group, forming a five-membered succinimide (B58015) ring (aspartimide). This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also occur under acidic conditions during final cleavage. chempep.com Aspartimide formation is problematic as it can lead to epimerization at the α-carbon of the Asp residue and can also result in the formation of piperidide adducts.
Strategies for Suppression:
Steric Hindrance: Utilizing bulky side-chain protecting groups for Asp, such as the 3,4-ethylenedioxy-2-thenyl (EDOTn) group, can sterically hinder the cyclization.
Modified Deprotection: Using less basic conditions for Fmoc removal, such as 1% DBU in DMF, or lowering the temperature can reduce the rate of aspartimide formation.
Dipeptide Cassettes: Incorporating the problematic Asp residue as part of a pre-formed dipeptide can sometimes mitigate the side reaction. chempep.com
The orthogonal protecting groups on this compound, the base-labile Fmoc group and the acid-labile Boc group, are cleaved at different stages of the synthesis, each generating reactive by-products that must be controlled.
Fmoc Deprotection: The removal of the Fmoc group with piperidine proceeds via β-elimination to generate dibenzofulvene (DBF). chempep.com DBF is an electrophile that can be captured by the piperidine to form a stable adduct. However, if DBF is not efficiently scavenged, it can react with the newly liberated N-terminal amine of the peptide, leading to chain termination. This is typically avoided by using a sufficient excess of piperidine in the deprotection solution.
Boc Deprotection and Final Cleavage: The Boc protecting group on the lysine side chain, along with other acid-labile side-chain protecting groups and the resin linker, is removed during the final cleavage step, typically with strong acid, most commonly trifluoroacetic acid (TFA). The cleavage of the Boc group generates a highly reactive electrophile: the tert-butyl cation (t-Bu⁺). peptide.com This cation can irreversibly modify sensitive amino acid residues within the peptide chain through alkylation, particularly those with nucleophilic side chains like tryptophan (Trp) and methionine (Met). peptide.com
To prevent this, a "cocktail" of scavenger molecules is added to the TFA cleavage mixture. These scavengers act as nucleophiles to trap the tert-butyl cations and other reactive species.
| Scavenger | Target By-product/Residue | Mechanism of Action |
| Water | tert-butyl cation | Reacts with the cation to form tert-butanol. |
| Triisopropylsilane (TIS) | tert-butyl cation, Trp protection by-products | Reduces the cation to isobutane; reduces oxidized Trp. |
| 1,2-Ethanedithiol (EDT) | tert-butyl cation, Trityl cations | A soft nucleophile that effectively scavenges soft electrophiles; cleaves Trityl groups. nih.gov |
| Thioanisole | tert-butyl cation, Met protection by-products | Scavenges cations and prevents S-alkylation of methionine. nih.gov |
A common cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), incorporates a mixture of these scavengers to ensure the peptide is isolated with high purity and without unwanted side-chain modifications. nih.gov
Advanced Applications of Fmoc Lys Boc Bt in Chemical Biology and Material Science
Synthesis of Complex Peptide Architectures Utilizing Fmoc-Lys(Boc)-Bt
Synthesis of Complex Peptide Architectures Utilizing this compound
The synthesis of long and structurally complex peptides presents significant challenges, including incomplete reactions and aggregation. rsc.orgacs.org The Fmoc/tBu strategy has become a preferred method for synthesizing such peptides, including those exceeding 50 amino acid residues, due to its milder reaction conditions compared to the traditional Boc/Bzl approach. altabioscience.comamericanpeptidesociety.org
The incorporation of Fmoc-Lys(Boc)-OH is a standard procedure in Fmoc-based SPPS. chempep.compeptide.com The Boc group provides robust protection for the ε-amino side chain of lysine (B10760008), preventing unwanted side reactions during peptide elongation. chempep.com This is particularly crucial in sequences rich in lysine or where the peptide is prone to aggregation. chempep.comacs.org The stability of the Boc group under the basic conditions used for Fmoc group removal ensures the integrity of the side chain throughout the synthesis. chempep.comaltabioscience.com
Innovations such as microwave-assisted SPPS have been shown to improve the efficiency of incorporating sterically hindered residues like Fmoc-Lys(Boc)-OH, leading to higher yields and reduced reaction times. chempep.comrsc.org Furthermore, the development of advanced resins and coupling agents has helped to mitigate issues of steric hindrance that can sometimes arise with the bulky Boc group. chempep.comrsc.org
The following table summarizes key aspects of utilizing Fmoc-Lys(Boc)-OH in the synthesis of challenging peptide sequences.
| Feature | Description | Relevance to Complex Peptide Synthesis |
| Protection Scheme | α-amino group: Fmoc; ε-amino group: Boc | Allows for orthogonal deprotection, crucial for site-specific modifications and synthesis of branched peptides. chempep.compeptide.com |
| Synthesis Method | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) | Milder conditions compared to Boc/Bzl chemistry, preserving the integrity of complex and modified peptides. altabioscience.comnih.gov |
| Coupling Efficiency | Enhanced by microwave assistance and advanced coupling reagents. | Overcomes steric hindrance from the bulky Boc group, improving yields for long or lysine-rich sequences. chempep.comrsc.org |
| Side Reaction Prevention | The Boc group effectively shields the lysine side chain. | Minimizes the formation of undesired byproducts, ensuring higher purity of the final peptide. chempep.com |
Application in Fragment Condensation and Chemoselective Ligation Strategies
For the synthesis of very large proteins, the assembly of smaller, purified peptide fragments is often more practical than a single continuous synthesis. Fmoc-Lys(Boc)-OH is instrumental in preparing protected peptide fragments for such convergent strategies. peptide.comiris-biotech.de
In fragment condensation, a protected peptide segment is coupled to another. The use of Fmoc chemistry with acid-resistant side-chain protecting groups, such as the Boc group on lysine, allows for the cleavage of a protected peptide from the resin. iris-biotech.de This protected fragment can then be used in a subsequent solution-phase or solid-phase ligation step.
Native Chemical Ligation (NCL) is a powerful chemoselective ligation technique that joins two unprotected peptide fragments. frontiersin.orgiris-biotech.de One fragment must have a C-terminal thioester, and the other an N-terminal cysteine. While this compound is not directly involved in the ligation junction itself, it is a key building block in the Fmoc-based synthesis of the peptide fragments used in NCL. nih.goviris-biotech.de The compatibility of the thioamide functional group, a key component in some NCL variations, with Fmoc chemistry further highlights the importance of this synthetic approach. nih.gov Researchers have successfully used Fmoc-based methods to create thioamide-containing peptides for NCL, demonstrating the utility of building blocks like Fmoc-Lys(Boc)-OH in these advanced ligation strategies. nih.gov
The table below outlines the role of Fmoc-Lys(Boc)-OH in different ligation strategies.
| Ligation Strategy | Role of Fmoc-Lys(Boc)-OH | Key Advantages |
| Fragment Condensation | Used in the synthesis of side-chain protected peptide fragments. peptide.comiris-biotech.de | Enables the assembly of large proteins from smaller, purified segments, improving overall yield and purity. google.com |
| Native Chemical Ligation (NCL) | A standard component in the Fmoc-SPPS of peptide fragments destined for NCL. nih.goviris-biotech.de | Allows for the creation of a native peptide bond between unprotected fragments, expanding the size of accessible synthetic proteins. iris-biotech.deresearchgate.net |
| Thioamide-based Ligation | Incorporated into peptide fragments via Fmoc-SPPS, which is compatible with the thioamide group. nih.gov | Provides a means to introduce unique functionalities and probes into proteins through chemical ligation. nih.gov |
Site-Specific Functionalization and Bioconjugation Through this compound
The ability to selectively modify a peptide at a specific site is crucial for a wide range of applications in chemical biology and materials science. The lysine side chain, with its primary amine, is a common target for such modifications. chempep.compeptide.com The orthogonal protection offered by Fmoc-Lys(Boc)-OH, where the Boc group can be selectively removed while the peptide remains on the solid support, is a key enabler of site-specific functionalization. peptide.compeptide.com
Conjugation of Fluorescent Probes and Reporter Tags via this compound
Attaching fluorescent dyes or reporter tags to peptides allows for their visualization and tracking in biological systems. chempep.compeptide.com The ε-amino group of a lysine residue is a convenient point of attachment for these moieties. peptide.com Using a lysine derivative with an orthogonal protecting group on its side chain, such as Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH, allows for the selective deprotection of that specific lysine's side chain while the rest of the peptide remains protected on the resin. peptide.compeptide.com The now-free amine can be reacted with a fluorescent probe or tag.
While Fmoc-Lys(Boc)-OH is the standard for incorporation, derivatives with more labile side-chain protecting groups are often used for on-resin modifications. peptide.compeptide.com However, the principle of using an orthogonally protected lysine is central. In some strategies, a differentially protected lysine like Fmoc-Lys(Tfa)-OH is used, where the trifluoroacetyl (Tfa) group can be removed under basic conditions to allow for the attachment of a fluorescent tag during the solid-phase synthesis. beilstein-journals.org This approach has been successfully used to create fluorescently labeled chelating peptide conjugates for cancer imaging. beilstein-journals.org
| Application | Lysine Derivative Example | Deprotection Condition | Attached Moiety |
| Fluorescent Labeling | Fmoc-Lys(Dde)-OH | Hydrazine peptide.com | Fluorescent Dye peptide.com |
| Reporter Tagging | Fmoc-Lys(Mtt)-OH | Mild Acid peptide.com | Biotin (B1667282) chempep.com |
| Chelating Conjugates | Fmoc-Lys(Tfa)-OH | Basic Conditions beilstein-journals.org | Fluorescent tag and chelator beilstein-journals.org |
Attachment of Targeting Ligands and Chelating Agents
The development of targeted therapeutics and diagnostic agents often involves conjugating a peptide to a targeting ligand or a chelating agent for radiolabeling. beilstein-journals.orgmdpi.com The lysine side chain is a versatile anchor for such attachments. A strategy employing Fmoc-Lys(Tfa)-OH has been demonstrated for the synthesis of bioconjugates that include a targeting ligand, a fluorescent tag, and a chelating core. beilstein-journals.org This method allows for the continuous solid-phase assembly of these complex molecules in high yield and purity. beilstein-journals.org
The choice of protecting group for the lysine side chain is critical and must be compatible with the other components of the bioconjugate. For instance, protecting groups that require palladium catalysis for removal, such as the allyloxycarbonyl (Alloc) group, are not suitable for peptides containing cysteine, as the sulfur can poison the catalyst. beilstein-journals.org This highlights the importance of selecting the appropriate orthogonally protected lysine derivative for the specific synthetic goal.
Derivatization for Biomaterial and Nano-assembly Applications
The properties of peptides can be tailored for applications in materials science, such as the creation of self-assembling nanomaterials and functionalized biomaterials. rsc.orgnih.gov Branched peptides, for example, can exhibit enhanced stability and self-assembly properties. rsc.org The ε-amino group of lysine is a natural branching point, and derivatives like Fmoc-Lys(Boc)-OH are used to create these complex architectures. chempep.comrsc.org
Furthermore, the site-specific modification of peptides anchored to surfaces or incorporated into nano-assemblies is a powerful tool for creating functional materials. The selective deprotection of a lysine side chain allows for the attachment of molecules that can direct assembly, interact with biological targets, or provide a specific material property. For instance, a modular approach using solid-phase synthesis with building blocks like Fmoc-Lys(Boc)-OH has been used to create single-component supramolecular polymers that respond to multiple stimuli. nih.gov This demonstrates the versatility of using protected lysine derivatives to build complex, functional materials from the ground up.
Development of Peptide-Based Tools for Proteomics and Diagnostics Through this compound
This compound and its derivatives are fundamental in creating sophisticated peptide-based tools for proteomics and diagnostics. chemimpex.comscbt.combiosynth.com Proteomics, the large-scale study of proteins, often requires the use of synthetic peptides as standards, probes, or for the enrichment of specific proteins from complex mixtures. biosynth.com
One of the key applications is in quantitative proteomics, where isotopically labeled peptides are used as internal standards for accurate protein quantification by mass spectrometry. chempep.com Fmoc-Lys(Boc)-OH labeled with stable isotopes, such as ¹³C and ¹⁵N, is a crucial reagent for this purpose. chempep.com By incorporating this "heavy" lysine into a synthetic peptide, researchers can create a standard that is chemically identical to its endogenous "light" counterpart but distinguishable by its mass. chempep.com This allows for precise measurement of protein abundance changes in different biological samples. chempep.com
In the realm of diagnostics, modified peptides synthesized using Fmoc-Lys(Boc)-OH and its analogues can serve as biomarkers or detection agents. chemimpex.com The lysine side chain provides a convenient handle for attaching various labels, such as biotin or fluorescent dyes, which are essential for detection in diagnostic assays. nih.gov For instance, Fmoc-Lys(biotin)-OH can be used to create biotinylated peptides that can be immobilized on a surface for capturing specific antibodies or other interacting molecules from a patient sample. nih.gov
Furthermore, the ability to create peptides with specific modifications allows for the development of highly specific diagnostic tools. For example, peptides containing post-translationally modified lysine residues can be used to detect the activity of enzymes that are dysregulated in certain diseases.
The following table highlights the use of this compound and its analogues in developing tools for proteomics and diagnostics.
| Application Area | Specific Use of this compound or Analogue | Significance | Reference |
| Quantitative Proteomics | Incorporation of isotopically labeled Fmoc-Lys(Boc)-OH (e.g., ¹³C₆,¹⁵N₂) into synthetic peptides. | Enables accurate quantification of protein expression levels by serving as internal standards in mass spectrometry-based proteomics. | chempep.com |
| Diagnostic Assays | Synthesis of peptides with labeled lysine residues (e.g., using Fmoc-Lys(biotin)-OH) for use as capture probes. | Facilitates the development of sensitive and specific diagnostic tests for detecting disease biomarkers. | nih.govchemimpex.com |
| Enzyme Activity Probes | Creation of peptides with specific lysine modifications to act as substrates for enzymes of interest. | Allows for the measurement of enzyme activity, which can be a diagnostic indicator for various diseases. | ru.nl |
| Immuno-MRM | Generation of stable isotope-labeled peptides (TrypTides™) as internal standards for targeted proteomics assays. | Provides high-quality calibrators for mass spectrometry research, aiding in the validation of protein biomarkers. | biosynth.com |
This compound in the Construction of Combinatorial Peptide Libraries
Combinatorial chemistry is a powerful technique for generating large numbers of different compounds simultaneously, which can then be screened for desired properties. In the context of peptide science, combinatorial libraries are invaluable for discovering new peptide-based drugs, enzyme inhibitors, and ligands for various biological targets. this compound is a key building block in the solid-phase synthesis of these libraries, particularly in the "one-bead-one-compound" (OBOC) method. scholaris.ca
The OBOC approach allows for the creation of massive peptide libraries where each individual resin bead carries a unique peptide sequence. The synthesis often employs a "split-and-mix" strategy, where the resin beads are divided into portions, coupled with a specific amino acid, and then recombined. This process is repeated for each position in the peptide sequence, leading to a vast diversity of peptides.
Fmoc-Lys(Boc)-OH is frequently incorporated into these libraries. scholaris.cagoogle.com The Boc-protected lysine side chain can be deprotected after the main peptide chain has been synthesized, allowing for further modification. peptide.com This enables the creation of even more complex libraries, such as those with branched or cyclized structures, or those decorated with non-peptidic moieties. For example, preloaded resins like Fmoc-Lys(Fmoc)-Lys[Fmoc-Lys(Fmoc)]-b-Ala-0-Wang resin are used to generate dendritic peptide libraries. google.com
The screening of these libraries can identify "hit" peptides with high affinity for a target protein. The structure of the hit peptide can then be determined, often by sequencing the peptide directly from the single bead it was synthesized on. uni-konstanz.de
The table below outlines the role of this compound in the construction of combinatorial peptide libraries.
| Library Type | Role of this compound | Significance | Reference |
| Linear Peptide Libraries | Standard building block for incorporating lysine residues into the peptide sequence. | Allows for the creation of diverse libraries to screen for binding to a wide range of biological targets. | scholaris.ca |
| Branched/Dendritic Peptide Libraries | Used in conjunction with orthogonally protected lysine derivatives (e.g., Fmoc-Lys(Fmoc)-OH) to create branched structures. | Increases the valency and potential binding affinity of the peptides in the library. | google.com |
| Post-synthetically Modified Libraries | The Boc group on the lysine side chain can be selectively removed to allow for further chemical modifications. | Expands the chemical diversity of the library beyond the standard amino acids. | peptide.com |
| Scaffold Libraries | Incorporated into a core peptide scaffold that can be further diversified. | Provides a framework for presenting other functional groups, such as carbohydrate epitopes. | uni-konstanz.de |
Synthesis of Peptidomimetics and Conformationally Constrained Peptides Utilizing this compound
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability against enzymatic degradation and better bioavailability. researchgate.net Conformationally constrained peptides are a subset of peptidomimetics where the peptide's flexibility is reduced, often leading to higher binding affinity and selectivity for their biological targets. chapman.edu this compound and its analogues are valuable tools in the synthesis of both these classes of molecules. researchgate.netchapman.edunih.gov
The synthesis of peptidomimetics often involves the incorporation of non-natural amino acids or the modification of the peptide backbone. For example, azalysine, where the ε-carbon of lysine is replaced by a nitrogen atom, has been incorporated into peptides to probe the mechanisms of lysine-modifying enzymes. nih.gov The synthesis of the protected azalysine building block for SPPS follows a multi-step route. nih.gov
Conformational constraints can be introduced into peptides through various strategies, including cyclization. chapman.edu The side chain of lysine, made available for reaction after the removal of the Boc protecting group, is a common point for cyclization. For instance, a peptide can be cyclized by forming a bond between the lysine side-chain amine and the C-terminus of the peptide. chapman.edu Fmoc-Lys(Mtt)-OH is another useful derivative, as the Mtt group can be removed under mild acidic conditions, allowing for selective on-resin cyclization without affecting other acid-labile protecting groups. chapman.edu
Researchers have successfully used these strategies to develop potent and selective ligands for various protein targets. For example, conformationally constrained peptides have been designed as inhibitors of the Src SH3 domain, a key player in cancer signaling pathways. chapman.edu
The following table provides examples of how this compound and its analogues are used in the synthesis of peptidomimetics and conformationally constrained peptides.
| Type of Molecule | Synthetic Strategy Involving this compound Analogue | Resulting Property | Reference |
| Azalysine-containing peptides | Incorporation of a protected azalysine building block during SPPS. | Creates a peptide mimic with altered electronic properties to probe enzyme mechanisms. | nih.gov |
| Cyclic Peptides (Side-chain to C-terminus) | On-resin cyclization between the deprotected lysine side-chain amine and the C-terminal carboxyl group. | Reduces conformational flexibility, potentially increasing binding affinity and stability. | chapman.edu |
| Stapled Peptides | Incorporation of lysine residues that are subsequently linked by a chemical "staple". | Stabilizes the helical structure of the peptide, enhancing its biological activity. | iris-biotech.de |
| Heterocyclic γ-Amino Acid-containing Peptides | Use of Fmoc-Lys(Boc)-OH as a starting material for the synthesis of complex heterocyclic amino acids. | Introduces rigid structural elements to mimic secondary structures like β-turns. | researchgate.net |
Analytical Methodologies for Characterizing Fmoc Lys Boc Bt and Its Products
Chromatographic Techniques for Purity and Yield Assessment (HPLC, TLC)
Chromatographic methods are indispensable for evaluating the purity of Fmoc-Lys(Boc)-Bt and for monitoring the progress of reactions in which it is a reactant.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative assessment of purity. sigmaaldrich.comscientificlabs.ie Purity levels are often determined to be ≥98.0% or ≥99.0% by HPLC analysis. sigmaaldrich.comscientificlabs.ie For instance, in the synthesis of peptide fragments, reverse-phase HPLC (RP-HPLC) is routinely used to purify and analyze the products. biorxiv.orgrsc.org The chromatographic separations are typically performed using a C4 or C18 column with a linear gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer, often containing a modifier like trifluoroacetic acid (TFA) or formic acid (FA). biorxiv.orgrsc.orgfrontiersin.org Detection is commonly carried out using a UV detector at wavelengths such as 214 nm, 220 nm, 254 nm, or 280 nm, which are characteristic for the peptide backbone and the Fmoc group, respectively. frontiersin.orgrsc.orgnih.gov
Thin-Layer Chromatography (TLC) offers a rapid and convenient method for the qualitative monitoring of reactions. semanticscholar.org The progress of a reaction involving this compound can be followed by spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system. semanticscholar.org Visualization under UV light allows for the identification of the Fmoc-containing compounds. frontiersin.org TLC is also utilized as a general purity check, with acceptance criteria often set at ≥98%. scientificlabs.ie
Table 1: HPLC and TLC Purity Data for Fmoc-Lys(Boc)-OH, the Precursor to this compound
| Technique | Reported Purity | Source |
|---|---|---|
| HPLC | ≥99.0% | |
| HPLC | ≥98.0% | sigmaaldrich.com |
| TLC | ≥98% | scientificlabs.ie |
Spectroscopic Approaches for Structural Elucidation (NMR Spectroscopy, UV/Vis Spectroscopy, IR Spectroscopy)
Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural confirmation of this compound. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's structure. For the precursor, Fmoc-L-Lys(Boc)-OH, characteristic signals in the 1H NMR spectrum confirm the presence of the Fmoc, Boc, and lysine (B10760008) moieties. apexbt.comresearchgate.net Similarly, the 1H NMR spectrum of Fmoc-L-Lys(Boc)-Bt shows distinct peaks corresponding to the benzotriazole (B28993) group, in addition to the other structural components. semanticscholar.org For example, the aromatic protons of the benzotriazole ring typically appear as multiplets in the downfield region of the spectrum. semanticscholar.org
UV/Vis Spectroscopy is primarily used for the detection and quantification of Fmoc-containing compounds due to the strong absorbance of the fluorenyl group. The eluent from HPLC systems is often monitored by UV absorbance at wavelengths around 254 nm, 280 nm, or 290 nm to detect and quantify Fmoc-protected amino acids and peptides. frontiersin.orgacs.org
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Fmoc-Lys(Boc)-OH, the precursor, shows characteristic absorption bands for the carbonyl groups of the carbamates and the carboxylic acid, as well as N-H and C-H stretching vibrations. nih.govresearchgate.net For this compound, the IR spectrum would be expected to show the characteristic bands for the amide and carbamate (B1207046) carbonyls, as well as vibrations associated with the benzotriazole ring.
Table 2: Spectroscopic Data for Fmoc-L-Lys(Boc)-Bt
| Technique | Observed Data | Source |
|---|---|---|
| 1H NMR (CDCl3, δ ppm) | 8.27 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.1 Hz, 1H), 7.77 (d, J = 7.5 Hz, 2H), 7.68 (overlapped t, 1H), 7.64-7.56 (m, 3H), 7.42-7.38 (m, 2H), 7.32-7.26 (m, 2H), 6.05 (d, J = 8.1 Hz, 1H), 5.65-5.55 (m, 1H), 4.75 (br s, 1H), 4.49-4.39 (m, 2H), 4.25 (t, J = 7.2 Hz, 1H), 3.12-3.03 (m, 2H), 2.21-2.09 (m, 1H), 1.95-1.85 (m, 1H), 1.75-1.65 (m, 1H), 1.55-1.45 (m, 1H), 1.42 (s, 9H), 1.40-1.30 (m, 2H) | semanticscholar.org |
| 13C NMR (CDCl3, δ ppm) | 170.5, 156.0, 155.8, 146.1, 143.8, 143.6, 141.2, 131.9, 130.8, 127.7, 127.0, 126.5, 125.2, 120.3, 119.9, 114.3, 79.0, 67.4, 55.0, 47.1, 40.2, 31.8, 29.2, 28.3, 22.4 | semanticscholar.org |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (MALDI-TOF-MS, ESI-MS)
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and its reaction products, as well as for obtaining structural information through fragmentation analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is frequently used for the analysis of peptides and other large biomolecules. biorxiv.orgnih.gov It provides accurate molecular weight determination, which is essential for verifying the successful synthesis of the target compound. researchgate.net In the context of reactions involving this compound, MALDI-TOF-MS can be used to analyze the resulting peptides, often showing the protonated molecular ion [M+H]+. biorxiv.orgrsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique commonly coupled with liquid chromatography (LC-MS). frontiersin.org ESI-MS is highly sensitive and provides accurate mass measurements for reaction products. rsc.orgmdpi.com It is used to confirm the masses of synthesized lysine derivatives and peptides, often by observing the sum of ion currents across the major UV peak in the chromatogram. frontiersin.orgmdpi.com
Techniques for Determination of Optical Purity and Diastereomeric Excess
Maintaining the stereochemical integrity of the chiral center in the lysine backbone is paramount during the synthesis and application of this compound.
The optical purity of the starting material and the diastereomeric excess of the products are often determined by chiral HPLC . chemimpex.comchinacloudapi.cn This involves using a chiral stationary phase (CSP) that can differentiate between enantiomers or diastereomers. chinacloudapi.cnchromatographytoday.com For N-Fmoc protected amino acids, polysaccharide-based CSPs are often successful in achieving baseline resolution of the enantiomers under reversed-phase conditions. chinacloudapi.cn The enantiomeric purity of the Fmoc-L-Lys(Boc)-OH precursor is often specified to be very high, for instance, ≥99.5% or even ≥99.8%. cem.com
NMR spectroscopy can also be used to determine the diastereomeric excess of products. semanticscholar.org This is achieved by reacting the chiral compound with a chiral derivatizing agent to form diastereomers, which will have distinct signals in the NMR spectrum. semanticscholar.org By comparing the integration of these signals, the ratio of the diastereomers can be calculated. semanticscholar.org
Another method to assess racemization is through the formation of diastereomeric dipeptides. By coupling the amino acid derivative with both L- and D-amino acids, the resulting diastereomers can be analyzed by HPLC to determine the degree of racemization. nih.govresearchgate.net
Future Research Directions and Emerging Innovations in Fmoc Lys Boc Bt Chemistry
Advancements in High-Throughput and Flow Chemistry Methodologies Utilizing Fmoc-Lys(Boc)-Bt
The demand for large libraries of peptides for drug screening and proteomics has spurred the development of high-throughput synthesis platforms. This compound is integral to these efforts. Innovations in this area focus on miniaturization, automation, and parallel synthesis. Techniques such as microfluidic reactors and automated parallel synthesizers allow for the rapid production of hundreds or even thousands of unique peptide sequences simultaneously.
Flow chemistry represents another significant advancement. In contrast to traditional batch synthesis on solid supports, flow chemistry involves the continuous passage of reagents through a reactor containing the solid-phase resin. This methodology offers several advantages, including improved heat and mass transfer, better control over reaction conditions, and the potential for higher purity and yield of the final peptide product. The use of this compound in flow chemistry systems is being optimized to reduce synthesis times from days to hours or even minutes.
Computational Chemistry and Molecular Modeling for Predicting this compound Reactivity and Selectivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern peptide chemistry. These methods allow researchers to predict and understand the reactivity and selectivity of amino acid building blocks like this compound at an atomic level.
By simulating the coupling reactions, researchers can predict the likelihood of side reactions, such as racemization or the formation of deletion sequences. Molecular dynamics simulations can provide insights into the conformation of the growing peptide chain on the solid support, which can influence the accessibility of the N-terminus for the incoming this compound. This predictive power allows for the rational design of synthesis protocols, optimizing coupling reagents, solvents, and reaction times to maximize yield and purity. These computational approaches can help troubleshoot difficult couplings and predict aggregation sequences, which are major hurdles in peptide synthesis.
Integration of this compound Chemistry into Advanced Automated Synthesis Platforms
The full potential of this compound chemistry is realized through its integration into advanced automated synthesis platforms. Modern peptide synthesizers are sophisticated instruments that can perform all the steps of SPPS, including deprotection, washing, coupling, and capping, with high precision and reproducibility.
Future developments in this area are focused on creating "smart" synthesizers that can monitor the progress of the synthesis in real-time. The integration of in-line analytical techniques, such as UV-Vis or infrared spectroscopy, can provide feedback on the completeness of each coupling and deprotection step. This allows the synthesizer to automatically adjust reaction times or repeat steps if necessary, leading to a higher success rate for the synthesis of long and complex peptides. The use of machine learning algorithms to analyze this real-time data could further optimize synthesis protocols on the fly.
Exploration of Novel Applications for this compound in Synthetic Biology and Drug Discovery beyond Peptides
The utility of this compound is expanding beyond the realm of traditional peptide synthesis. In synthetic biology, the ability to introduce precisely placed lysine (B10760008) residues with protected side chains is being exploited to create novel protein architectures and functionalities. For example, the Boc-protected lysine can serve as a handle for the site-specific attachment of non-natural moieties, such as fluorescent dyes, cross-linkers, or drug molecules, after the peptide chain has been synthesized and folded.
In drug discovery, this compound is a key component in the synthesis of peptide-drug conjugates (PDCs). The lysine side chain provides a convenient point of attachment for cytotoxic drugs. Furthermore, the principles of this compound chemistry are being applied to the synthesis of other classes of molecules, such as peptidomimetics and peptoids, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.
Q & A
Q. What are the standard protocols for incorporating Fmoc-Lys(Boc)-Bt into solid-phase peptide synthesis (SPPS)?
this compound is typically coupled using carbodiimide-based activation (e.g., DIC/HOBt) in dimethylformamide (DMF) or dichloromethane (DCM). The Boc group on lysine’s ε-amino side chain provides orthogonal protection, allowing selective deprotection with trifluoroacetic acid (TFA) post-synthesis. Coupling efficiency is monitored via ninhydrin or Kaiser tests . Standard protocols recommend using 3 equivalents of this compound relative to resin-bound amines to ensure complete coupling, with reaction times of 1–2 hours under nitrogen .
Q. How should this compound be handled and stored to maintain stability during experiments?
Store the compound at 2–10°C in a desiccated environment to prevent hydrolysis of the Bt (benzotriazole) ester or Fmoc group. Prior to use, equilibrate to room temperature under dry conditions (e.g., in a glovebox) to avoid moisture-induced degradation. Solubility in DMF or DCM should be confirmed before coupling, with recommended concentrations of 0.1–0.3 M for optimal reactivity .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with UV detection at 265–300 nm (for Fmoc absorption) is standard for purity assessment (≥98% required for synthesis). Mass spectrometry (MS) and H/C NMR are critical for verifying molecular weight and structural fidelity, particularly to detect racemization or incomplete Boc protection. Enantiomeric purity ≥99.8% can be confirmed via chiral HPLC using a crown ether-based column .
Advanced Research Questions
Q. How can researchers troubleshoot low coupling efficiency of this compound in SPPS?
Low coupling efficiency often stems from inadequate activation or steric hindrance. Solutions include:
- Increasing equivalents of this compound to 4–5× and extending reaction time to 4 hours.
- Using alternative coupling agents (e.g., HATU/Oxyma Pure) for sterically challenging sequences.
- Pre-activating the amino acid with DIC/HOBt for 5 minutes before resin addition. Monitor residual free amines via quantitative ninhydrin tests .
Q. What strategies optimize orthogonal deprotection of Fmoc and Boc groups in multi-step syntheses?
The Fmoc group is removed with 20% piperidine in DMF, while Boc requires TFA (95% with scavengers like triisopropylsilane). For sequential deprotection, ensure complete Fmoc removal (via UV monitoring at 301 nm) before Boc cleavage. In sensitive sequences, use milder Boc deprotection conditions (e.g., 50% TFA in DCM) to minimize side reactions .
Q. How can this compound derivatives be used to study DNA intercalation or peptide-nucleic acid interactions?
Bis-acridine or bis-naphthalene diimide moieties can be conjugated to this compound via its ε-amino group post-deprotection. Fluorescence assays (e.g., ethidium bromide displacement) or circular dichroism (CD) spectroscopy quantify DNA binding affinity. For example, Takenaka et al. (2003) demonstrated bis-acridine-Fmoc-Lys(Boc)-OH derivatives exhibit strong fluorescence shifts upon DNA binding .
Q. What methodologies are used to analyze the impact of enantiomeric purity on peptide secondary structure?
Enantiomeric impurities (e.g., D-lysine contamination) disrupt α-helix or β-sheet formation. Techniques include:
- Chiral HPLC to quantify enantiomeric excess.
- CD spectroscopy to monitor structural changes in synthesized peptides.
- Molecular dynamics simulations to predict conformational stability. Studies show that ≥99.8% enantiomeric purity is critical for maintaining structural fidelity in bioactive peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
